Morellic acid
Overview
Description
Morellic acid is a dioxo monocarboxylic acid derived from morellin by oxidation of the aldehyde group to the corresponding carboxy group. It is isolated from the plants Garcinia morella and Garcinia hanburyi. This compound exhibits significant biological activities, including antineoplastic, antibacterial, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Morellic acid can be synthesized through the oxidation of morellin. The specific reaction conditions for this transformation typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Garcinia morella and Garcinia hanburyi. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate and purify this compound .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, where the aldehyde group is converted to a carboxylic acid group.
Reduction: It can be reduced to form morellin.
Substitution: this compound can participate in substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of this compound from morellin.
Reduction: Conversion back to morellin.
Substitution: Formation of substituted derivatives of this compound.
Scientific Research Applications
Morellic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antibacterial and anti-HIV properties.
Medicine: Investigated for its antineoplastic (anti-cancer) activities.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds
Mechanism of Action
Morellic acid exerts its effects through various mechanisms:
Antineoplastic Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting cell growth pathways.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits essential bacterial enzymes.
Anti-HIV Activity: It inhibits the reverse transcriptase enzyme, preventing the replication of the HIV virus.
Comparison with Similar Compounds
Gambogic Acid: Another xanthone isolated from Garcinia species with similar antineoplastic properties.
Morellin: The precursor to morellic acid, with similar biological activities.
30-Hydroxygambogic Acid: A derivative of gambogic acid with enhanced biological activities.
Uniqueness of this compound: this compound is unique due to its combination of antineoplastic, antibacterial, and anti-HIV activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .
Properties
IUPAC Name |
(Z)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10-/t18-,22+,32+,33-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVMVPHACFXMAX-OYNOKLRGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C=CC(O2)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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